

# Technical Guide: NMR Spectrum Analysis of Phenoxybenzamine Alcohol

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## Compound of Interest

**Compound Name:** 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

**CAS No.:** 101-45-1

**Cat. No.:** B123479

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Subject: Structural Elucidation & Impurity Profiling of

-(2-hydroxyethyl)-

-(1-phenoxypropan-2-yl)benzylamine Date: October 26, 2023 Author: Senior Application Scientist

## Executive Summary & Structural Context

Phenoxybenzamine Alcohol (often designated as Impurity A in pharmacopeial monographs) is the primary hydrolysis degradation product of the alpha-adrenergic antagonist

Phenoxybenzamine HCl.<sup>[1][2]</sup>

In drug development and stability testing, distinguishing this alcohol from the active pharmaceutical ingredient (API) is a Critical Quality Attribute (CQA).<sup>[1][2]</sup> The transformation involves the loss of the alkylating chloride leaving group, rendering the molecule pharmacologically inactive regarding covalent receptor binding.<sup>[1][2]</sup>

## Chemical Identity[1][2][3]

- IUPAC Name:

-benzyl-

-(2-hydroxyethyl)-1-phenoxypropan-2-amine[1][2]

- Molecular Formula:

[1][2][3]

- Molecular Weight: 285.38 g/mol

- Key Structural Feature: The molecule possesses a chiral center at the methine carbon of the phenoxypropyl chain, making the methylene protons in the adjacent groups diastereotopic.

[1][2]

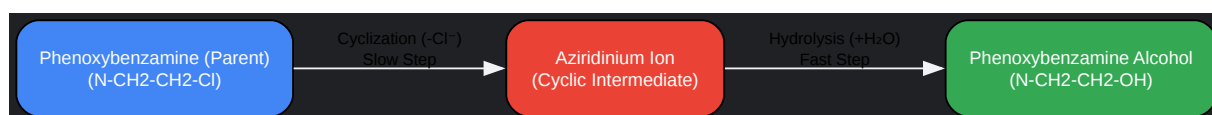
## Degradation Mechanism (The "Why")

To accurately analyze the NMR spectrum, one must understand the genesis of the molecule.[1][2] Phenoxybenzamine does not hydrolyze directly in a single step; it proceeds through a reactive aziridinium intermediate.[1][2][4] This mechanism explains the kinetic instability of the parent drug in aqueous media.[1][2]

## Mechanism of Action & Hydrolysis

The nitrogen lone pair performs an intramolecular nucleophilic attack on the

-carbon of the chloroethyl chain, expelling chloride.[1][2] The resulting aziridinium ion is highly electrophilic.[1][2] In the absence of a biological receptor (nucleophile), water opens the ring to form the alcohol.[1][2]



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Figure 1: The degradation pathway highlights the conversion of the chloroethyl moiety to a hydroxyethyl moiety via the aziridinium ion.[4]

## Experimental Protocol (The "How")

Reliable NMR data requires strict adherence to sample preparation protocols, particularly because the chemical shifts of the alcohol and parent overlap in the aliphatic region.[1][2]

### Solvent Selection Strategy

- Primary Choice ( ): Recommended for full structural elucidation.
  - Reasoning: It reduces exchange rates, allowing the observation of the hydroxyl (-OH) proton coupling, which is the definitive "smoking gun" signal distinguishing the alcohol from the parent chloride.[1][2]
- Secondary Choice ( ): Recommended for routine impurity profiling.[1][2]
  - Reasoning: Provides sharper resolution of the aromatic region but obscures the -OH signal due to rapid exchange.[1][2]

### Sample Preparation Workflow

- Massing: Weigh 10–15 mg of the analyte into a clean vial.
- Solvation: Add 600  $\mu$ L of (99.9% D).
- Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing ( ppm).[1][2]
- Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the alcohol is generally more polar than the parent but soluble in DMSO.[1][2]

- Acquisition:
  - $^1\text{H}$ : 16 scans, 2s relaxation delay.
  - $^{13}\text{C}$ : 1024 scans (crucial for observing the quaternary carbons).
  - HSQC: Essential for separating the overlapping methylene signals.[\[1\]](#)[\[2\]](#)

## Spectral Assignment Strategy (The "What")

The core challenge in analyzing Phenoxybenzamine Alcohol is the complexity of the aliphatic region (2.5 – 4.5 ppm) where the

-benzyl,

-methylene, and

-ethanolamine signals congregate.[\[1\]](#)[\[2\]](#)

## $^1\text{H}$ NMR Assignment Logic

The following table outlines the expected chemical shifts in

. Note that exact values may shift slightly based on concentration and temperature.[\[1\]](#)[\[2\]](#)

Moiety	Proton Count	Multiplicity	Approx. <sup>[1][2]</sup> Shift (ppm)	Diagnostic Notes
Aromatic (Phenoxy)	5H	Multiplet	6.8 – 7.3	Overlaps with benzyl ring; integration is key (total 10H aromatic). <sup>[1][2]</sup>
Aromatic (Benzyl)	5H	Multiplet	7.2 – 7.4	Often appears as a broad grouping downfield of the phenoxy protons. <sup>[1][2]</sup>
Hydroxyl (-OH)	1H	Broad Singlet/Triplet	4.4 – 4.6	Primary Indicator. Disappears with shake. <sup>[1][2]</sup>
O-CH <sub>2</sub> (Phenoxy)	2H	dd or m	3.9 – 4.1	Diastereotopic splitting often observed due to adjacent chiral center. <sup>[1][2]</sup>
N-CH <sub>2</sub> (Benzyl)	2H	AB System (dd)	3.6 – 3.8	Strongly diastereotopic; appears as two doublets (roofing effect). <sup>[1][2]</sup>
CH <sub>2</sub> -O (Ethanolamine)	2H	Triplet/Multiplet	3.4 – 3.5	Upfield shift compared to parent (which is ~3.6-3.8). <sup>[1][2]</sup>

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Methine (CH-N)	1H	Multiplet	3.1 – 3.3	The chiral center; couples to the methyl and phenoxy-CH <sub>2</sub> . <sup>[1]</sup> <sup>[2]</sup>
N-CH <sub>2</sub> (Ethanolamine)	2H	Multiplet	2.6 – 2.8	Distinct from the O-adjacent methylenes. <sup>[1]</sup> <sup>[2]</sup>
Methyl (-CH <sub>3</sub> )	3H	Doublet	1.0 – 1.2	Diagnostic doublet; coupling constant  Hz. <sup>[1]</sup> <sup>[2]</sup>

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## Distinguishing Alcohol from Parent (CQA)

The most critical analytical task is differentiating the Alcohol (impurity) from Phenoxybenzamine (drug).<sup>[1]</sup><sup>[2]</sup>

- The Hydroxyl Proton: In

, the alcohol shows a signal at ~4.5 ppm.<sup>[1]</sup><sup>[2]</sup> The parent has no exchangeable protons (amine is tertiary).<sup>[1]</sup><sup>[2]</sup>

- The Ethanolamine Chain Shifts:

- Parent (

): The terminal methylene is deshielded by Chlorine, appearing typically around 3.6 – 3.8 ppm.<sup>[1]</sup><sup>[2]</sup>

- Alcohol (

): The terminal methylene attached to Oxygen usually appears slightly upfield or overlapping, but the carbon shift is definitive.<sup>[1]</sup><sup>[2]</sup>

- <sup>13</sup>C NMR Confirmation:

- Parent:

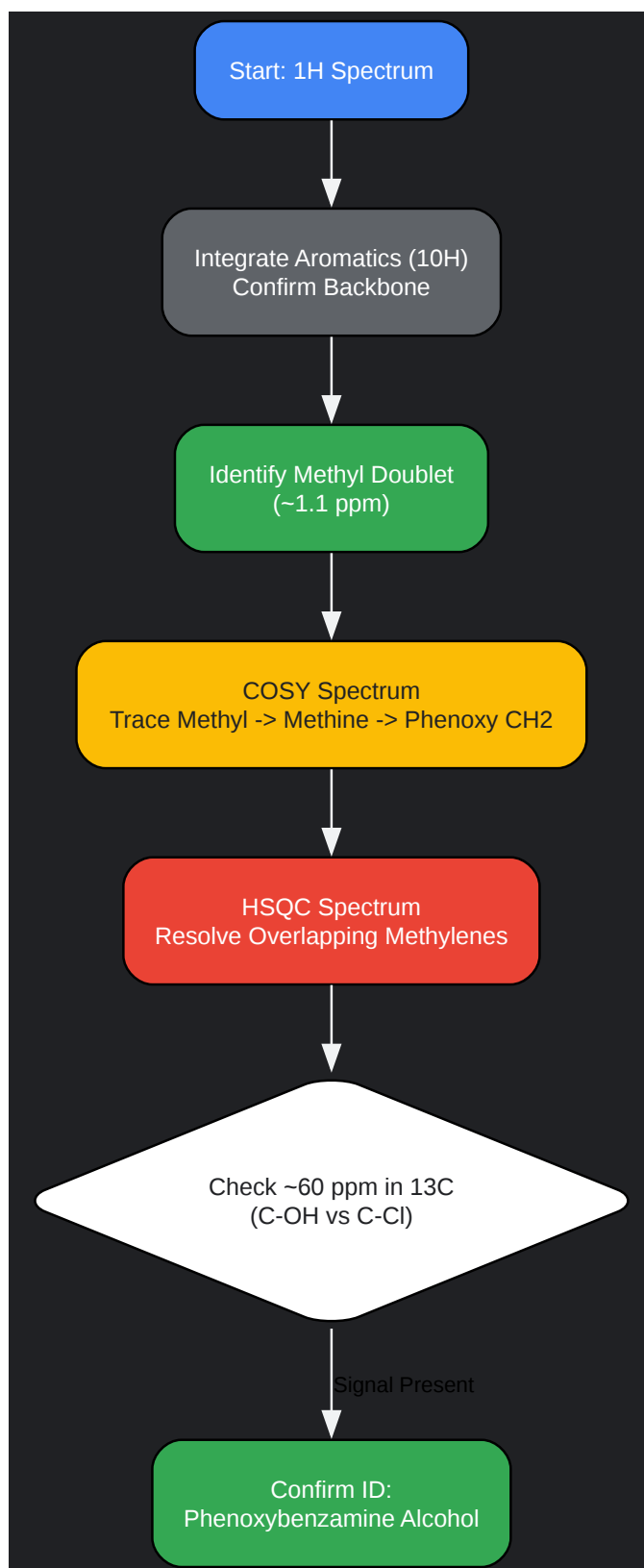
carbon resonates at ~42 ppm.<sup>[1]</sup><sup>[2]</sup>

- Alcohol:

carbon resonates at ~59–61 ppm.<sup>[1]</sup><sup>[2]</sup> This +18 ppm shift is the most robust confirmation of hydrolysis.<sup>[1]</sup><sup>[2]</sup>

## Assignment Workflow Diagram

Use this logical flow to assign the spectrum de novo.



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Figure 2: Step-by-step logic for assigning the complex aliphatic region utilizing 2D NMR techniques.

## References & Regulatory Grounding[1][2]

- United States Pharmacopeia (USP).Phenoxybenzamine Hydrochloride Monograph. USP-NF. [1][2] (Defines Impurity A and acceptance criteria).
- PubChem.Phenoxybenzamine Alcohol (Compound Summary). National Center for Biotechnology Information.[1][2] Available at: [\[Link\]](#)[1][2]
- European Pharmacopoeia (Ph.[1][2] Eur.).Phenoxybenzamine Hydrochloride.[1][2][5] (Provides impurity limits and analytical methods).
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## Sources

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- [2. Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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